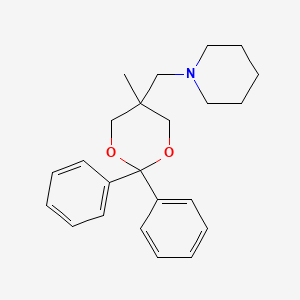
1-((5-Methyl-2,2-diphenyl-1,3-dioxan-5-yl)methyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((5-Methyl-2,2-diphenyl-1,3-dioxan-5-yl)methyl)piperidine is a complex organic compound with the molecular formula C23H29NO2. This compound features a piperidine ring attached to a 1,3-dioxane ring, which is substituted with methyl and diphenyl groups. The unique structure of this compound makes it an interesting subject for various chemical and pharmacological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Methyl-2,2-diphenyl-1,3-dioxan-5-yl)methyl)piperidine typically involves the condensation of 2-methylpropane-1,3-diol with benzophenone to form the 1,3-dioxane ring . This intermediate is then reacted with piperidine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like chloroform (CDCl3) and benzene (C6D6), and the process is monitored using NMR spectroscopy and X-ray analysis to ensure the correct conformation and purity of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to produce the compound in bulk. Quality control measures such as chromatography and spectroscopy would be essential to ensure the consistency and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-((5-Methyl-2,2-diphenyl-1,3-dioxan-5-yl)methyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Alkyl halides (R-X) in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions would result in the replacement of existing functional groups with new ones, such as converting a halide to an alkyl group.
Scientific Research Applications
1-((5-Methyl-2,2-diphenyl-1,3-dioxan-5-yl)methyl)piperidine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 1-((5-Methyl-2,2-diphenyl-1,3-dioxan-5-yl)methyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways and molecular targets are still under investigation, but studies suggest that the compound may influence various biochemical processes through its interactions with cellular components .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2,2-diphenyl-1,3-dioxane: Shares the 1,3-dioxane ring but lacks the piperidine moiety.
2,2-Dimethyl-1,3-dioxan-5-one: Another dioxane derivative with different substituents.
5-Methyl-5-allyloxycarbonyl-1,3-dioxan-2-one: Contains a similar dioxane ring with different functional groups.
Uniqueness
1-((5-Methyl-2,2-diphenyl-1,3-dioxan-5-yl)methyl)piperidine is unique due to its combination of the piperidine and 1,3-dioxane rings, which imparts distinct chemical and biological properties
Properties
CAS No. |
7477-36-3 |
|---|---|
Molecular Formula |
C23H29NO2 |
Molecular Weight |
351.5 g/mol |
IUPAC Name |
1-[(5-methyl-2,2-diphenyl-1,3-dioxan-5-yl)methyl]piperidine |
InChI |
InChI=1S/C23H29NO2/c1-22(17-24-15-9-4-10-16-24)18-25-23(26-19-22,20-11-5-2-6-12-20)21-13-7-3-8-14-21/h2-3,5-8,11-14H,4,9-10,15-19H2,1H3 |
InChI Key |
HDRLIJMBSHGHAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(OC1)(C2=CC=CC=C2)C3=CC=CC=C3)CN4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















